molecular formula C7H12N2O2 B1349352 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE CAS No. 287917-82-2

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE

Cat. No.: B1349352
CAS No.: 287917-82-2
M. Wt: 156.18 g/mol
InChI Key: KGKHJTGWURATBU-UHFFFAOYSA-N
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Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been investigated for their effectiveness in corrosion inhibition. Studies have demonstrated that compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate are efficient inhibitors for the corrosion of metals such as iron and steel in acidic media. These compounds act as mixed-type inhibitors and show high inhibition efficiency, which increases with the concentration of the inhibitor (Chetouani et al., 2005; Tebbji et al., 2011).

Environmental Impact

Research on nitrification inhibitors (NIs) like 3,4-dimethylpyrazole phosphate (DMPP) and 3-methylpyrazole 1,2,4-triazole has shown their influence on nitrous oxide emissions in agricultural settings. Although NIs can reduce N2O emissions during crop phases, their application can lead to elevated post-harvest emissions, indicating a need for careful management in their use to prevent environmental harm (Scheer et al., 2017).

Synthetic Chemistry and Catalysis

Pyrazole-based compounds have been explored for their roles in synthetic chemistry, including as ligands in the formation of complex structures and in catalysis. For example, complexes involving pyrazole and pyrazolyl with cis-Bis(2,2'-bipyridine)-chlororuthenium(II) were synthesized, demonstrating the potential for these compounds in various chemical transformations and as part of sophisticated molecular architectures (Jude et al., 2009).

Organic Synthesis

Pyrazole derivatives have been utilized in the efficient synthesis of a wide range of organic compounds. They serve as critical intermediates in reactions leading to the creation of complex molecules, highlighting their versatility and utility in organic chemistry (Lipson et al., 2007; Brahmayya et al., 2014).

Future Directions

The future directions for “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by pyrazoles, there is potential for further research into the medicinal applications of this compound .

Biochemical Analysis

Biochemical Properties

3-Dimethoxymethyl-1-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where 3-Dimethoxymethyl-1-methylpyrazole acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, 3-Dimethoxymethyl-1-methylpyrazole has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

The effects of 3-Dimethoxymethyl-1-methylpyrazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Dimethoxymethyl-1-methylpyrazole can impact gene expression and cellular metabolism. In certain cell types, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes .

Molecular Mechanism

At the molecular level, 3-Dimethoxymethyl-1-methylpyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alcohol dehydrogenase and cytochrome P450, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Dimethoxymethyl-1-methylpyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Dimethoxymethyl-1-methylpyrazole have been studied over various time periods. The compound is relatively stable at room temperature but can degrade under extreme conditions. Long-term studies have shown that prolonged exposure to 3-Dimethoxymethyl-1-methylpyrazole can lead to changes in cellular function, including altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 3-Dimethoxymethyl-1-methylpyrazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

3-Dimethoxymethyl-1-methylpyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with alcohol dehydrogenase also plays a role in its metabolic fate .

Transport and Distribution

Within cells and tissues, 3-Dimethoxymethyl-1-methylpyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its hydrophobicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Dimethoxymethyl-1-methylpyrazole is crucial for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action .

Properties

IUPAC Name

3-(dimethoxymethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKHJTGWURATBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371193
Record name 3-Dimethoxymethyl-1-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287917-82-2
Record name 3-Dimethoxymethyl-1-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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